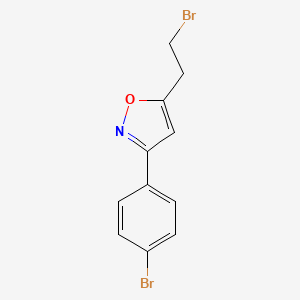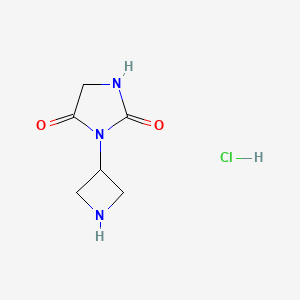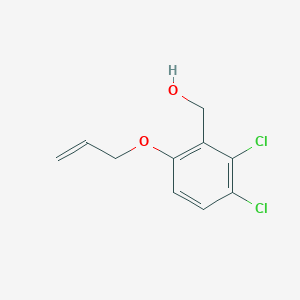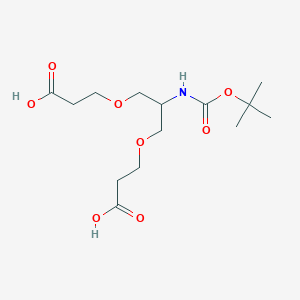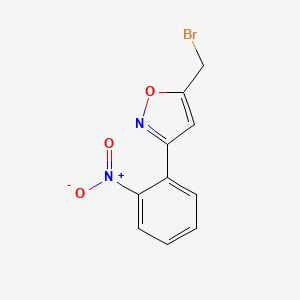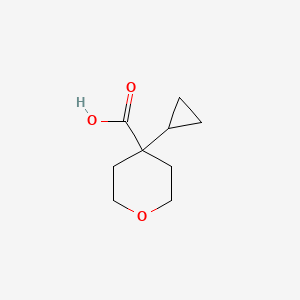
4-Cyclopropyloxane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropyloxane-4-carboxylic acid is a carboxylic acid derivative characterized by the presence of a cyclopropyl group attached to an oxane ring.
Synthetic Routes and Reaction Conditions:
Oxidation of Primary Alcohols and Aldehydes: Primary alcohols and aldehydes can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles: Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Grignard Reagent Formation: Formation of a Grignard reagent followed by carboxylation is another method to synthesize carboxylic acids.
Industrial Production Methods:
Catalytic Oxidation: Industrial production often involves catalytic oxidation of hydrocarbons or alcohols using metal catalysts and controlled reaction conditions to achieve high yields and purity.
Types of Reactions:
Oxidation: Carboxylic acids can undergo oxidation to form carbon dioxide and water.
Substitution: Carboxylic acids react with thionyl chloride (SOCl₂) to form acid chlorides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃).
Major Products:
Primary Alcohols: From reduction reactions.
Acid Chlorides: From substitution reactions with thionyl chloride.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropyloxane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Cyclopropyloxane-4-carboxylic acid involves its interaction with various molecular targets and pathways:
Activation by ATP: In fatty-acid biosynthesis, carboxylic acids are activated by reaction with ATP to form acyl adenylates, which then undergo nucleophilic acyl substitution.
Reduction Pathway: Reduction of carboxylic acids to primary alcohols involves the transfer of hydride ions from reducing agents such as lithium aluminum hydride.
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropyloxane-4-carboxylic acid can be compared with other carboxylic acids such as:
Formic Acid: The simplest carboxylic acid with a single carbon atom.
Acetic Acid: A two-carbon carboxylic acid commonly found in vinegar.
Propionic Acid: A three-carbon carboxylic acid used as a preservative.
Butyric Acid: A four-carbon carboxylic acid with a strong, unpleasant odor.
Uniqueness:
Eigenschaften
IUPAC Name |
4-cyclopropyloxane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8(11)9(7-1-2-7)3-5-12-6-4-9/h7H,1-6H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBGITNBLFSMPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CCOCC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
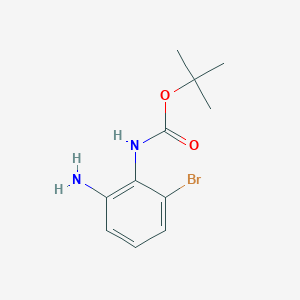
![[3-(6-Bromo-pyridin-2-yl)-isoxazol-5-yl]-methanol](/img/structure/B1379882.png)
![[3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B1379883.png)
